3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds such as 2,5-difluorophenylboronic acid have been used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids typically interact with a palladium catalyst and an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
The formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
The ability to form carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can result in the synthesis of a wide range of organic compounds .
Action Environment
The solubility of the compound can be influenced by the ph of the environment . The compound is very soluble, with a solubility of 2.31 mg/ml .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the use of a difluorophenyl halide, which reacts with the pyrazole ring in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
The unique positioning of the difluorophenyl group in 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid imparts distinct chemical and biological properties compared to its analogs. This positioning affects the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDPVIHHQPPLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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